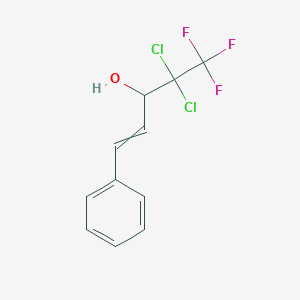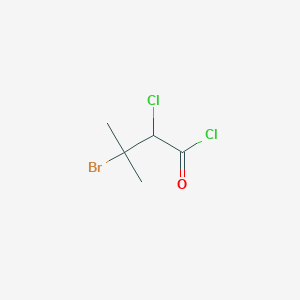![molecular formula C17H18O2Si B14341760 Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate CAS No. 101823-70-5](/img/structure/B14341760.png)
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is an organosilicon compound that features a silyl group attached to a prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate typically involves the reaction of methyl diphenylsilyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学研究应用
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
作用机制
The mechanism of action of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can undergo oxidation or substitution, while the ester group can be reduced or substituted. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile for various applications.
相似化合物的比较
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but lacks the silyl group.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Contains a pyrazole moiety instead of a silyl group.
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar ester functionality but with a different substituent.
Uniqueness
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds and advanced materials.
属性
CAS 编号 |
101823-70-5 |
|---|---|
分子式 |
C17H18O2Si |
分子量 |
282.41 g/mol |
IUPAC 名称 |
methyl 3-[methyl(diphenyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C17H18O2Si/c1-19-17(18)13-14-20(2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI 键 |
WFRANMVMEBGRPG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


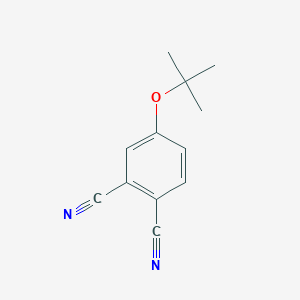
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


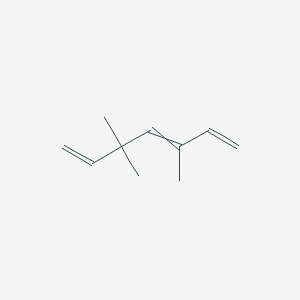
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
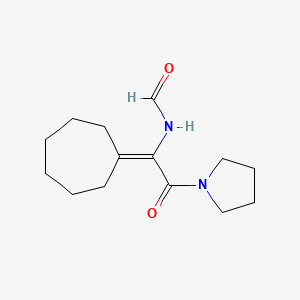

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)

